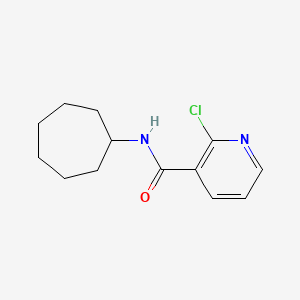

2-chloro-N-cycloheptylpyridine-3-carboxamide

説明

2-Chloro-N-cycloheptylpyridine-3-carboxamide is a pyridine-derived compound characterized by a chloro substituent at the 2-position of the pyridine ring and a cycloheptyl carboxamide group at the 3-position.

特性

IUPAC Name |

2-chloro-N-cycloheptylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-11(8-5-9-15-12)13(17)16-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYJTVUVAJJCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cycloheptylpyridine-3-carboxamide typically involves the chlorination of pyridine-3-carboxamide followed by the introduction of the cycloheptyl group. One common method involves the reaction of pyridine-3-carboxamide with thionyl chloride to form 2-chloropyridine-3-carboxamide. This intermediate is then reacted with cycloheptylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

2-chloro-N-cycloheptylpyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amine derivatives.

科学的研究の応用

2-chloro-N-cycloheptylpyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-chloro-N-cycloheptylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 2-chloro-N-cycloheptylpyridine-3-carboxamide and related pyridine derivatives:

Analysis of Functional Groups and Bioactivity

Chloro Substituent :

- The 2-chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the 6-chloro derivative in may exhibit steric hindrance due to its position, altering reactivity.

Heterocyclic Additions: Thiazolidinone () and thiazol () rings introduce additional hydrogen-bonding sites and conformational rigidity, which are critical for binding to biological targets like enzymes or receptors.

Crystallographic and Computational Insights

While direct crystallographic data for this compound are absent in the evidence, methodologies such as SHELX and SIR97 are widely used for resolving similar structures. For example:

生物活性

2-Chloro-N-cycloheptylpyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring, a carboxamide group, and a cycloheptyl substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloro group enhances lipophilicity, which may improve membrane permeability, while the carboxamide group can engage in hydrogen bonding with active sites on enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyridine-3-carboxamides exhibit significant antimicrobial properties. A study demonstrated that related compounds inhibited the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism involved interference with bacterial cell wall synthesis or protein function .

Anticancer Potential

Pyridine derivatives have been explored for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation has also been noted .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A systematic study on substituted pyridine carboxamides revealed that varying the substituents on the pyridine ring can enhance or diminish activity against specific pathogens. For instance, compounds with larger aliphatic groups showed improved antimicrobial efficacy compared to those with smaller substituents .

| Compound | Structure | Antimicrobial Activity (MIC μg/mL) | Notes |

|---|---|---|---|

| This compound | Structure | 8 | Effective against M. tuberculosis |

| N-Cyclohexylquinoline-2-carboxamide | Structure | 4 | Higher activity than standards |

| N-(2-phenylethyl)quinoline-2-carboxamide | Structure | 6 | Significant against M. kansasii |

Case Studies

- Antimycobacterial Activity : A study evaluated the effectiveness of various carboxamide derivatives against mycobacterial infections. The results indicated that this compound had comparable efficacy to established treatments like isoniazid, suggesting its potential as a lead compound in developing new antimycobacterial agents .

- In Vivo Studies : In animal models, administration of this compound demonstrated reduced tumor growth and enhanced survival rates compared to control groups. These findings support further investigation into its therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。